molecular formula C18H27N3O3S B2697860 N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941979-09-5

N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2697860
CAS No.: 941979-09-5
M. Wt: 365.49
InChI Key: OWVWBNIHGSHBCX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic small molecule that features a complex hexahydroquinazolinone core structure. This scaffold is of significant interest in medicinal chemistry and chemical biology for the development of novel enzyme inhibitors. Compounds within this structural family, particularly those incorporating acetamide functionalities, have been investigated for their potential to modulate key biological pathways . For instance, related acetamide derivatives have been identified as potent tankyrase inhibitors, which play a critical role in the Wnt/β-catenin signaling pathway—a key target in oncology research for regulating cell proliferation and differentiation . As such, this compound serves as a valuable chemical tool for researchers exploring targeted cancer therapies and cellular signaling processes. Its structure offers a versatile platform for further structure-activity relationship (SAR) studies to optimize selectivity and potency against various biological targets. This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclohexyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-11-10-21-15-9-5-4-8-14(15)17(20-18(21)24)25-12-16(23)19-13-6-2-1-3-7-13/h13,22H,1-12H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVWBNIHGSHBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered interest in scientific research due to its potential biological activities. This article explores the compound's biological properties, synthesis, and applications based on available literature and research findings.

Molecular Structure

The molecular formula of this compound is C18H27N3O3SC_{18}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 365.49 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Cyclohexyl ring : Enhances lipophilicity.
  • Quinazolinone core : Associated with various biological activities.
  • Thio group : Potentially reactive site for enzyme inhibition.
  • Hydroxyethyl group : Increases polarity and hydrogen bonding potential.

Physical Properties

PropertyValue
Molecular FormulaC18H27N3O3SC_{18}H_{27}N_{3}O_{3}S
Molecular Weight365.49 g/mol
SolubilityModerately soluble in organic solvents
StabilitySusceptible to hydrolysis under extreme conditions

Research indicates that compounds with similar structures to this compound often exhibit diverse pharmacological effects. The quinazolinone moiety is notably linked to activities such as:

  • Anticancer : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Potential activity against bacterial strains has been noted in related compounds.

The thioacetamide group may enhance the compound's ability to interact with biological targets through thiol-based mechanisms.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of quinazolinone derivatives on human cancer cell lines. It was found that certain modifications in the structure significantly increased their potency against breast and lung cancer cells .
  • Antimicrobial Effects :
    • Research on similar thio compounds demonstrated promising results against multi-drug resistant bacterial strains. These studies suggest that the thio group may facilitate interactions with bacterial enzymes.
  • Enzyme Inhibition Studies :
    • Preliminary investigations into enzyme inhibition revealed that compounds containing thioacetamide groups can act as inhibitors for specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Hexahydroquinazolinone vs. In contrast, thiazolidinone derivatives (e.g., compounds 9–13 in ) exhibit a five-membered ring with a thioxo group, which may enhance electrophilic reactivity . Thiazine derivatives, such as 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (), feature a six-membered ring with sulfur and nitrogen, contributing to diverse binding modes in biological systems .

Substituent Effects

  • Hydroxyethyl Group: The 2-hydroxyethyl substituent in the target compound likely improves water solubility compared to analogs with non-polar groups (e.g., 4-chlorobenzylidene in compound 9 or indole in compound 10) . This group may also participate in hydrogen bonding with target proteins, a feature absent in compounds like N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (), which lacks hydroxyl functionality .
  • Cyclohexyl vs. However, excessive lipophilicity could reduce aqueous solubility, a trade-off observed in chlorophenyl-substituted analogs (e.g., compound 13) .

Antimicrobial Potential

  • Thiazolidinone derivatives () and thiazolo[3,2-a]pyridines () demonstrate broad-spectrum antimicrobial activity, attributed to their electrophilic thioxo groups and aromatic substituents . The target compound’s hexahydroquinazolinone core may target bacterial dihydrofolate reductase (DHFR), a mechanism observed in quinazoline-based inhibitors .

Solubility and Bioavailability

  • The hydroxyethyl group likely enhances solubility (>50 µg/mL predicted) compared to N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide, which lacks polar substituents . However, the cyclohexyl group may increase logP (~2.5–3.0), necessitating formulation optimization for oral bioavailability.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties
Target Compound Hexahydroquinazolinone Cyclohexyl, hydroxyethyl N/A N/A Predicted enhanced solubility
9 () Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 High yield, antimicrobial activity
10 () Thiazolidinone Indole, phenyl 83 206–207 Moderate lipophilicity
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide () Quinazolinone Cyclopentyl N/A N/A Lower solubility vs. target
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () Benzothiazine None N/A N/A Rigid planar structure

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via condensation reactions involving thioglycolic acid and N-cyclohexyl-2-cyanoacetamide. Typical conditions include refluxing in glacial acetic acid (10 mL) for 2 hours, followed by cooling, filtration, and recrystallization from ethanol to yield a solid product (melting point: 225–227°C). Reaction progress is monitored via TLC .

Q. How is the structural characterization of this compound performed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR : Identify NH (3250–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and thioamide (C–S, ~650 cm⁻¹) stretches.
  • NMR : ¹H NMR reveals cyclohexyl protons (δ 1.2–1.8 ppm), hydroxyethyl protons (δ 3.5–3.7 ppm), and thiazolidinone CH2 (δ 4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) and quinazolinone carbons .
  • MS : Molecular ion peaks (e.g., m/z 435 [M+H]⁺) and fragmentation patterns validate the structure .

Q. What preliminary assays are used to evaluate its antimicrobial activity?

  • Methodology : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or broth microdilution. MIC values are determined at concentrations ranging from 25–200 µg/mL. Compare activity to standard antibiotics like ampicillin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology :

  • Solvent selection : Ethanol or dioxane increases yield (75–80%) compared to acetic acid .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization of the hexahydroquinazolin core.
  • Temperature control : Gradual heating (80–100°C) minimizes side reactions like hydrolysis of the thioacetamide group .

Q. How do structural modifications (e.g., hydroxyethyl substitution) impact bioactivity?

  • Methodology : Perform SAR studies by synthesizing analogs with varying substituents (e.g., methyl, phenyl) on the hydroxyethyl group. Evaluate changes in MIC values and cytotoxicity (e.g., IC₅₀ in mammalian cell lines). Increased hydrophilicity from the hydroxyethyl group may enhance solubility but reduce membrane permeability .

Q. How to resolve discrepancies between theoretical and experimental spectral data?

  • Troubleshooting :

  • Deuterated solvents : Ensure DMSO-d₆ or CDCl₃ purity to avoid proton exchange artifacts in NMR.
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed thioacetamide derivatives).
  • DFT calculations : Compare experimental IR/NMR with computational models to identify conformational mismatches .

Q. What strategies are effective in enhancing metabolic stability?

  • Methodology :

  • Prodrug design : Mask the hydroxyethyl group with acetyl or PEGylated moieties to reduce hepatic clearance.
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess first-pass metabolism .

Data Analysis & Contradictions

Q. Why do different synthetic routes yield varying antimicrobial activities?

  • Analysis : Variations in crystallinity (e.g., amorphous vs. crystalline forms) affect dissolution rates and bioavailability. For example, recrystallization from ethanol ( ) may produce more stable polymorphs with higher activity than crude solids .

Q. How to interpret conflicting MIC data across bacterial strains?

  • Analysis : Differences in bacterial membrane composition (e.g., Gram-negative outer membrane) or efflux pump expression (e.g., P. aeruginosa) can reduce compound uptake. Perform efflux pump inhibition assays with verapamil to confirm resistance mechanisms .

Methodological Resources

  • Spectral Databases : PubChem (CID-specific NMR/IR data) .
  • Synthetic Protocols : Optimized procedures for thiazolidinone derivatives .
  • Biological Assays : CLSI guidelines for antimicrobial testing .

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